2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine
Description
2-(5-Chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine is a halogenated tryptamine derivative featuring a chloro substituent at the 5-position and a fluoro substituent at the 7-position of the indole ring, with an ethylamine side chain at the 3-position. The molecular formula is C₁₀H₁₁ClFN₂, and its molecular weight is 216.66 g/mol (estimated from structural analogs). The dual halogenation (Cl and F) introduces electron-withdrawing effects, which may enhance metabolic stability and modulate lipophilicity compared to non-halogenated analogs .
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMIXXYBFGPKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780733-47-2 | |
| Record name | 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Halogenation: The indole core is then subjected to halogenation to introduce the chloro and fluoro substituents at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Pharmaceutical Research
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine is primarily explored for its potential therapeutic applications. Its structural similarity to known pharmacophores makes it a candidate for drug development, particularly in the treatment of neurological disorders and certain types of cancer.
Case Studies:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that compounds with indole structures can inhibit tumor growth by interfering with cellular signaling pathways.
Biochemical Studies
The compound is used in biochemical assays to investigate the role of indole derivatives in biological systems. It can serve as a probe to study receptor interactions or enzyme activities.
Case Studies:
- Receptor Binding Studies : Investigations have shown that indole derivatives can interact with serotonin receptors, suggesting potential applications in psychopharmacology.
Material Science
Due to its unique chemical properties, this compound is also being studied for applications in material science, particularly in the development of organic semiconductors.
Case Studies:
- Organic Electronics : Research is ongoing into the use of this compound in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its electronic properties can be harnessed to improve device efficiency.
Mechanism of Action
The mechanism of action of 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical properties of 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine and related compounds:
Key Comparative Insights:
Substituent Effects on Electronic Properties: The 5-Cl,7-F substitution in the target compound introduces strong electron-withdrawing effects, which may reduce electron density at the indole ring compared to 5-OCH₃ (electron-donating) in 5-methoxytryptamine . This could alter binding affinity at serotonin receptors (e.g., 5-HT₁A/₂A).
Lipophilicity and Bioavailability :
- The Cl/F combination in the target compound likely increases logP (estimated ~2.5) compared to 5-methoxytryptamine (logP ~1.8) , improving blood-brain barrier penetration.
- The 2-CH₃ group in CID 708921 adds steric bulk, which may reduce receptor binding efficiency but enhance metabolic stability.
Synthetic Accessibility :
- Halogenated indoles like the target compound are typically synthesized via nucleophilic substitution or transition-metal-catalyzed reactions. For example, and describe alkylation of indazole amines using Cs₂CO₃/DMF, a method adaptable to indole systems .
- In contrast, 5-methoxytryptamine synthesis often involves Fischer indole cyclization followed by O-methylation .
Biological Activity Trends: 5-Methoxytryptamine is a well-known serotonin receptor agonist with hallucinogenic properties . The Cl/F substitution in the target compound may shift selectivity toward receptors associated with anxiolytic or antipsychotic effects. The 2-chlorophenyl analog introduces a bulky aromatic group, which could confer activity at dual targets (e.g., serotonin and dopamine receptors).
Biological Activity
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine, a compound belonging to the indole family, is characterized by its unique substitution pattern, which imparts distinct chemical and biological properties. This compound has garnered attention for its potential therapeutic applications across various fields, particularly in medicinal chemistry and pharmacology.
- IUPAC Name : 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethanamine
- Molecular Formula : CHClFN
- Molecular Weight : 212.65 g/mol
- CAS Number : 1780733-47-2
- LogP : 2.23 (indicating moderate lipophilicity)
Antimicrobial Properties
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. The presence of halogen substituents (chloro and fluoro) enhances the compound's interaction with microbial targets, potentially increasing its efficacy against resistant strains of bacteria and fungi.
| Compound | Microbial Target | Activity |
|---|---|---|
| This compound | Methicillin-resistant Staphylococcus aureus | Potent |
| This compound | Vancomycin-resistant Enterococcus faecium | Moderate |
Studies have shown that compounds with similar structures have demonstrated broad-spectrum activity against drug-resistant pathogens, suggesting a potential for further development as novel antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored in various cell lines. In vitro studies indicate that this compound can significantly reduce cell viability in cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma).
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Caco-2 | 39.8% | Not specified |
| A549 | 35.0% | Not specified |
The mechanism of action may involve the induction of apoptosis and the inhibition of cell proliferation, although further mechanistic studies are required to elucidate these pathways .
Study on Antimicrobial Effects
In a comparative study, various indole derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with multiple halogen substitutions exhibited enhanced activity due to increased lipophilicity and reactivity towards bacterial targets.
Study on Anticancer Effects
A recent study assessed the anticancer potential of several indole derivatives, including 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amines. The findings revealed that this compound showed promising results against specific cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
